molecular formula C8H8N4O B2604167 3-Amino-1H-indazole-6-carbaldehyde oxime CAS No. 1937280-83-5

3-Amino-1H-indazole-6-carbaldehyde oxime

Cat. No.: B2604167
CAS No.: 1937280-83-5
M. Wt: 176.179
InChI Key: RYRWBHPKEJATDA-ONNFQVAWSA-N
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Description

3-Amino-1H-indazole-6-carbaldehyde oxime is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3-Amino-1H-indazole-6-carbaldehyde oxime has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Future Directions

One of the future directions could be the development of novel 6-substituted aminoindazole derivatives as potential anticancer agents . One such compound exhibited a potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) .

Biochemical Analysis

Biochemical Properties

3-Amino-1H-indazole-6-carbaldehyde oxime plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been observed to alter gene expression profiles, which can have downstream effects on protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s ability to form hydrogen bonds and other non-covalent interactions is critical for its binding affinity and specificity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and its affinity for certain tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-indazole-6-carbaldehyde oxime typically involves the reaction of 3-amino-1H-indazole-6-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-indazole-6-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indazole derivative with similar synthetic routes and applications.

    3-Amino-1H-indazole: Lacks the oxime group but shares similar chemical properties.

    6-Nitro-1H-indazole: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

Uniqueness

3-Amino-1H-indazole-6-carbaldehyde oxime is unique due to the presence of both an amino group and an oxime group on the indazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

(NE)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRWBHPKEJATDA-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=NO)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=N/O)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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